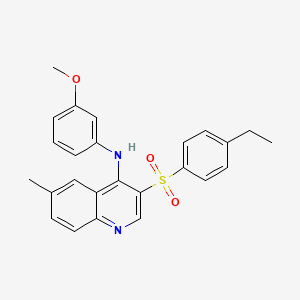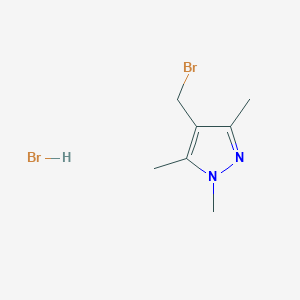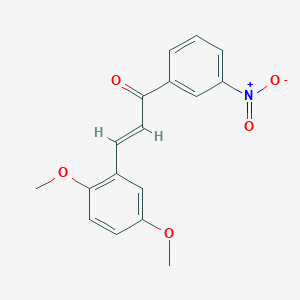
3-((4-ethylphenyl)sulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-ethylphenyl)sulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine is a useful research compound. Its molecular formula is C25H24N2O3S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactivity
The compound 3-((4-ethylphenyl)sulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine, due to its structural complexity and functional groups, is likely to be of interest in the field of chemical synthesis and reactivity. Compounds with similar structures have been studied for their reactivity and potential applications in organic synthesis. For example, derivatives of 4-hydroxyquinolines and their sulfonic acid counterparts have been explored for cyclization reactions, showcasing their reactivity and potential utility in synthesizing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals (Ukrainets et al., 2014). Additionally, quinazoline derivatives, structurally related to quinolines, have been synthesized with various substituents, indicating the versatility of these frameworks in medicinal chemistry and drug design (Marsham et al., 1989).
Potential Biological Activities
Quinoline and its derivatives have been extensively studied for their biological activities. The introduction of sulfonyl and methylquinoline moieties could potentially impart significant biological properties, such as antimicrobial, anticancer, or enzyme inhibitory activities. For instance, tetrahydroisoquinolines have been evaluated for their effects on blood pressure, respiration, and smooth muscle, providing insights into their pharmacological potential (Fassett & Hjort, 1938). This suggests that this compound could be a candidate for further pharmacological studies.
Application in Fluorescence Derivatization
Compounds featuring methoxy and sulfonyl functional groups have been utilized as fluorescence derivatization agents for detecting amines in liquid chromatography, indicating the potential of this compound in analytical chemistry (Yoshida et al., 1993). Such applications underscore the compound's relevance beyond medicinal chemistry, extending into analytical methodologies where its fluorescence properties could be exploited.
Synthesis of Heterocycles
The structural features of this compound make it a potential intermediate for the synthesis of complex heterocyclic compounds. Research on similar sulfonyl-containing compounds has led to the development of novel synthetic routes for heterocycles, which are crucial scaffolds in drug development (Zhang et al., 2016). These studies highlight the importance of sulfonyl and quinoline derivatives in the synthesis of bioactive molecules, suggesting potential synthetic applications for the compound .
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-N-(3-methoxyphenyl)-6-methylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-4-18-9-11-21(12-10-18)31(28,29)24-16-26-23-13-8-17(2)14-22(23)25(24)27-19-6-5-7-20(15-19)30-3/h5-16H,4H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFAHAKJZSYHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine](/img/structure/B2849181.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2849185.png)
![5-(4-fluorophenyl)-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2849189.png)

![3,9-Dimethyl-7-(2-methylprop-2-enyl)-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2849192.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2849196.png)
![2-(4-Chlorophenyl)-4-methyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2849197.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2849198.png)
![1-benzyl-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2849200.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2849201.png)
![methyl 4-(2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2849202.png)
![1,4,5-Triazatricyclo[5.2.2.0,2,6]undec-5-ene-4-carbothioamide](/img/structure/B2849203.png)
